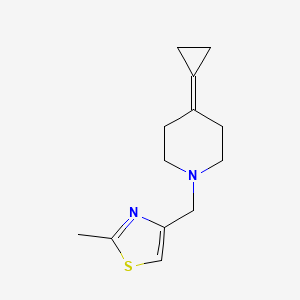

4-((4-Cyclopropylidenepiperidin-1-yl)methyl)-2-methylthiazole

Description

4-((4-Cyclopropylidenepiperidin-1-yl)methyl)-2-methylthiazole is a structurally complex thiazole derivative characterized by a 2-methylthiazole core linked to a 4-cyclopropylidenepiperidine moiety via a methylene bridge. This compound combines a heterocyclic thiazole ring with a bicyclic piperidine system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-10-14-13(9-16-10)8-15-6-4-12(5-7-15)11-2-3-11/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWIUBHFECHCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-Cyclopropylidenepiperidin-1-yl)methyl)-2-methylthiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a cyclopropyl group, and a piperidine moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Component | Structure |

|---|---|

| Thiazole Ring | Thiazole |

| Cyclopropyl Group | Cyclopropane |

| Piperidine Moiety | Piperidine |

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are outlined below:

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | TBD |

Anticancer Activity

The potential anticancer properties of thiazole derivatives have been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 5 µM.

The biological activity of this compound is likely mediated through its interaction with specific biological targets:

- Acetylcholinesterase Inhibition: Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.

- DNA Interaction: Some thiazoles can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For example, the introduction of different substituents on the thiazole ring can significantly impact antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationship (SAR) Analysis

| Substituent | Biological Activity | Observed Effect |

|---|---|---|

| Methyl Group | Increased AChE inhibition | Enhanced potency |

| Cyclopropyl Group | Improved selectivity against cancer cells | Reduced side effects |

Comparison with Similar Compounds

Structural Analogues of 2-Methylthiazole Derivatives

The 2-methylthiazole moiety is a common pharmacophore in medicinal chemistry. Several derivatives with varying substituents have been synthesized and studied:

Key Observations :

- Substituent Position : Substitution at the C4 position of the thiazole ring is common in bioactive compounds. For example, 4-methylthiazole derivatives (e.g., compound 4c in ) exhibit 120-fold higher β-secretase (BACE1) inhibition than 2-methylthiazole analogs, highlighting the critical role of substitution patterns .

Thiazole vs. Thiadiazole Derivatives :

- demonstrates that replacing 2-methylthiazole with 3-methyl-1,2,4-thiadiazole in neurokinin-3 receptor antagonists improved bioactivity and ligand-lipophilicity efficiency (LLE). This suggests that heterocycle modification (e.g., sulfur atom positioning) can significantly impact pharmacological profiles .

- The target compound retains the thiazole core, which is associated with moderate activity in BACE1 inhibitors (e.g., compound 4a, IC50 ~1 µM) . However, its bulky substituent may mimic the enhanced potency seen in 4-methylthiazole derivatives (e.g., compound 4c, IC50 ~8 nM) by optimizing hydrophobic interactions .

Physicochemical and Spectroscopic Properties

- Torsional Barriers: The microwave spectrum of 2-methylthiazole (–8) reveals a methyl torsional barrier of 34.8 cm⁻¹, indicating moderate rotational freedom.

- Solubility and Lipophilicity : Simple 2-methylthiazole derivatives (e.g., 4-(4-chlorophenyl)-2-methylthiazole) are lipophilic (logP ~3.5 inferred from substituents), while the target compound’s piperidine moiety may introduce polarizability or hydrogen-bonding capacity, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.